molecular formula C11H16BrFOSi B14768830 (5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane

(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane

Katalognummer: B14768830
Molekulargewicht: 291.23 g/mol
InChI-Schlüssel: ZRJIEOXAGMXCND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H16BrFOSi. This compound is characterized by the presence of a bromine, ethoxy, and fluorine substituent on a phenyl ring, which is further attached to a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research and industrial processes .

Eigenschaften

Molekularformel

C11H16BrFOSi

Molekulargewicht

291.23 g/mol

IUPAC-Name

(5-bromo-3-ethoxy-2-fluorophenyl)-trimethylsilane

InChI

InChI=1S/C11H16BrFOSi/c1-5-14-9-6-8(12)7-10(11(9)13)15(2,3)4/h6-7H,5H2,1-4H3

InChI-Schlüssel

ZRJIEOXAGMXCND-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)Br)[Si](C)(C)C)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-bromo-3-ethoxy-2-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of (5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Bromo-3-ethoxy-2-fluorophenyl)trimethylsilane is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and properties. The presence of the bromine, ethoxy, and fluorine groups allows for versatile chemical transformations, making it valuable in various research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.